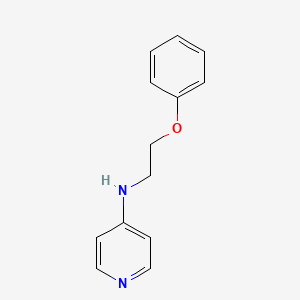

N-(2-phenoxyethyl)pyridin-4-amine

Descripción general

Descripción

N-(2-phenoxyethyl)pyridin-4-amine is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.27 g/mol . It is characterized by the presence of a pyridine ring substituted with a phenoxyethyl group at the nitrogen atom.

Métodos De Preparación

The synthesis of N-(2-phenoxyethyl)pyridin-4-amine typically involves the reaction of 4-aminopyridine with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the amine group of 4-aminopyridine attacks the electrophilic carbon of the 2-phenoxyethyl bromide, resulting in the formation of this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

N-(2-phenoxyethyl)pyridin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the significant applications of N-(2-phenoxyethyl)pyridin-4-amine is its potential as an antimicrobial agent. Research has indicated that derivatives of this compound exhibit activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. A study synthesized a series of imidazo[1,2-a]pyridine carboxamides with the N-(2-phenoxyethyl) moiety, demonstrating excellent in vitro activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis .

Case Study: Antitubercular Agents

- Compounds Tested : A series of seven 2,6-dimethyl imidazo[1,2-a]pyridine derivatives.

- Activity : Minimum inhibitory concentration (MIC) values ranged from 0.025 to 0.054 μg/mL against H37Rv and resistant strains.

- Safety Profile : Compounds exhibited acceptable safety and pharmacokinetic properties, suggesting their potential as lead compounds for further drug development.

Anticancer Applications

This compound has also shown promise in anticancer research. Its derivatives have been evaluated for their ability to inhibit tumor growth and angiogenesis.

Case Study: Vascular Endothelial Growth Factor Receptor Inhibition

- Compounds Tested : A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized as VEGFR-2 inhibitors.

- Findings : Some compounds were found to be significantly more potent than the standard semaxanib in inhibiting VEGFR-2, which is crucial in cancer progression .

- Mechanism : These compounds demonstrated the ability to inhibit angiogenesis and metastasis in mouse models.

Pain Management

The compound's derivatives have been investigated for their analgesic properties, particularly in inflammatory pain models.

Case Study: Analgesic Activity

- Research Focus : The synthesis of N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide derivatives.

- Results : Some derivatives exhibited analgesic activity comparable to paracetamol, indicating their potential use in pain management therapies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound derivatives is essential for optimizing their biological activity.

Research Highlights

- Various substituents on the aromatic regions have been systematically evaluated to enhance specific activities against pathogens or cancer cells .

- Modifications that increase lipophilicity or introduce electron-withdrawing groups have been shown to improve biological efficacy while maintaining low toxicity levels.

Potential as a Lead Compound

Given its diverse activity profile, this compound represents a promising scaffold for developing new therapeutic agents across multiple disease areas.

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Antimicrobial | Antitubercular | MIC values as low as 0.025 μg/mL |

| Anticancer | VEGFR-2 inhibition | Potency greater than standard treatments |

| Pain Management | Analgesic | Comparable efficacy to conventional analgesics |

| Structure Activity Relationship | Optimization of derivatives | Enhanced efficacy through strategic modifications |

Mecanismo De Acción

The mechanism of action of N-(2-phenoxyethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

N-(2-phenoxyethyl)pyridin-4-amine can be compared with other similar compounds, such as:

N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides: These compounds have shown significant activity against tuberculosis and are structurally similar due to the presence of the phenoxyethyl group.

Bispyridylamine ligands: These ligands are used in coordination chemistry and share structural similarities with this compound.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.

Actividad Biológica

N-(2-phenoxyethyl)pyridin-4-amine is a compound with notable biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its synthesis, mechanisms of action, and various biological activities supported by recent studies.

Overview

- Chemical Structure : this compound has the molecular formula and a molecular weight of 214.27 g/mol.

- Synthesis : The compound is synthesized through the reaction of 4-aminopyridine with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate, typically in a solvent like dimethylformamide (DMF) at elevated temperatures.

This compound exhibits its biological effects through several mechanisms:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis). Studies indicate that derivatives of this compound possess significant inhibitory activity against drug-susceptible and multidrug-resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.025 to 0.054 µg/mL .

- Anti-inflammatory Properties : Research suggests that this compound may inhibit specific inflammatory pathways, although detailed mechanisms are still under investigation.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects related to the compound's interaction with histamine receptors and other neuroreceptors .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Case Studies

- Antitubercular Agents : A series of imidazo[1,2-a]pyridine carboxamides bearing the N-(2-phenoxyethyl) moiety were synthesized and evaluated for their antitubercular activity. Compounds demonstrated excellent in vitro activity against both drug-sensitive and multidrug-resistant strains, indicating their potential as lead compounds for further drug development .

- Safety Profile : In vivo studies on selected compounds showed good tolerability in animal models at specific doses, suggesting that these compounds may have acceptable safety profiles for further clinical evaluation .

- Mechanistic Studies : Molecular docking studies have elucidated the binding interactions of these compounds with target proteins involved in tuberculosis pathogenesis, providing insights into their mechanism of action .

Propiedades

IUPAC Name |

N-(2-phenoxyethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-4-13(5-3-1)16-11-10-15-12-6-8-14-9-7-12/h1-9H,10-11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDDALRJFQCFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.